molecular formula C18H19BrO4 B4981911 4-[2-(4-bromo-2,6-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde CAS No. 6450-19-7

4-[2-(4-bromo-2,6-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde

Cat. No.: B4981911
CAS No.: 6450-19-7
M. Wt: 379.2 g/mol
InChI Key: PMTIOCIWTRHYPA-UHFFFAOYSA-N
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Description

4-[2-(4-bromo-2,6-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde is an organic compound with the molecular formula C18H19BrO4. This compound is characterized by the presence of a bromine atom, two methoxy groups, and an aldehyde group attached to a benzene ring. It is primarily used as an intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

4-[2-(4-bromo-2,6-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrO4/c1-12-8-15(19)9-13(2)18(12)23-7-6-22-16-5-4-14(11-20)10-17(16)21-3/h4-5,8-11H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMTIOCIWTRHYPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCCOC2=C(C=C(C=C2)C=O)OC)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60367747
Record name 4-[2-(4-bromo-2,6-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60367747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6450-19-7
Record name 4-[2-(4-bromo-2,6-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60367747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-bromo-2,6-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-[2-(4-bromo-2,6-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde involves its interaction with specific molecular targets. The bromine atom and methoxy groups play a crucial role in its binding affinity and reactivity. The compound can act as an electrophile in various reactions, facilitating the formation of covalent bonds with nucleophilic sites on target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(4-bromo-2,6-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde is unique due to its combination of bromine, methoxy, and ethoxy groups, which confer specific reactivity and binding properties. This makes it a valuable intermediate in the synthesis of more complex molecules and a versatile tool in various research applications .

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